molecular formula C24H21N5O5S B2356092 N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 957626-26-5

N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2356092
CAS RN: 957626-26-5
M. Wt: 491.52
InChI Key: AITKNYOXEOBMCN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C24H21N5O5S and its molecular weight is 491.52. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on synthesizing and analyzing the structural and vibrational properties of similar compounds, using various spectroscopic methods and DFT studies. These studies provide insight into the molecular structure, stability, and intermolecular interactions of these compounds, which is crucial for understanding their potential applications in scientific research (Hong Sun et al., 2021).

Pharmacological Applications

Some derivatives have been identified as potential histamine H4 receptor inverse agonists, highlighting their relevance in therapeutic research. This discovery opens avenues for exploring these compounds as dual-action ligands for histamine receptors, which could have significant implications for developing new treatments for inflammation and other related conditions (R. Smits et al., 2008).

Chemical Reactions and Modifications

Studies on the chemical reactions and modifications of these compounds, such as alkylation and electrophilic substitution reactions, contribute to the development of novel derivatives with potential applications in various fields, including medicinal chemistry and material science (M. M. El’chaninov et al., 2017).

Inhibition of NQO2 Enzyme

Investigations into the inhibition of the NQO2 enzyme by analogues of furan-amidines, including structure-activity relationship analysis, provide valuable insights for the development of new cancer chemotherapy and antimalarial agents. This research highlights the potential of these compounds in contributing to the treatment of diseases by targeting specific enzymes (Soraya Alnabulsi et al., 2018).

Anticancer Activity

The synthesis and evaluation of certain derivatives for their anticancer activity demonstrate the therapeutic potential of these compounds. This area of research is crucial for the development of novel anticancer agents, providing a foundation for further investigation into their efficacy and mechanisms of action (V. Horishny et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5S/c30-20(25-12-15-5-3-9-33-15)11-19-23(32)29-22(27-19)17-7-1-2-8-18(17)28-24(29)35-14-21(31)26-13-16-6-4-10-34-16/h1-10,19H,11-14H2,(H,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITKNYOXEOBMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NCC4=CC=CO4)CC(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

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